molecular formula C21H26O10 B2661073 Monnieriside G CAS No. 1401799-34-5

Monnieriside G

Cat. No. B2661073
CAS RN: 1401799-34-5
M. Wt: 438.429
InChI Key: KHWKLNXMSVVKCH-GCPNWKPMSA-N
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Description

Monnieriside G is a natural product found in the fruits of Cnidium monnieri . It is a component of the plant’s chemical makeup .


Molecular Structure Analysis

Monnieriside G has a molecular weight of 438.43 and a formula of C21H26O10 . The SMILES representation of its structure is OC1=C2C(OC@HC(C)(C)O[C@@H]3OC@@HO)O)CO)=CC4=C1C(C=C(O4)C)=O .


Physical And Chemical Properties Analysis

Monnieriside G appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in desiccated conditions at -20°C .

Scientific Research Applications

Anti-Adipogenic Effects

Monnieriside G, a chromone glycoside isolated from Cnidium monnieri, has been studied for its anti-adipogenic effects. In a study by Kim et al. (2012), it was found that certain compounds from Cnidium monnieri, including monnieriside G, significantly inhibited adipocyte differentiation in 3T3-L1 cells. This suggests a potential application of monnieriside G in addressing obesity and related metabolic disorders.

Neuroprotective Properties

While direct studies on Monnieriside G's neuroprotective properties are not available, closely related compounds from Bacopa monnieri, a plant similar to Cnidium monnieri, have shown promising results. For instance, Paulose et al. (2008) investigated Bacopa monnieri's role in epilepsy and neonatal hypoxia, finding significant neuroprotective effects. Additionally, studies like Jadiya et al. (2011) on Bacopa monnieri demonstrate its potential as an anti-Parkinsonian agent. These findings suggest a potential for monnieriside G in similar neuroprotective applications.

Antioxidant Activity

Bacopa monnieri, a relative of Cnidium monnieri, has been extensively studied for its antioxidant properties, which could be relevant for monnieriside G as well. For example, Kapoor et al. (2009) demonstrated the effectiveness of Bacopa monnieri in enhancing antioxidant defense systems in diabetic rats. This suggests that monnieriside G could potentially have similar antioxidant applications, although direct studies on monnieriside G are needed for confirmation.

properties

IUPAC Name

(2R)-4-hydroxy-7-methyl-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O10/c1-8-4-10(23)15-12(28-8)6-11-9(16(15)24)5-14(29-11)21(2,3)31-20-19(27)18(26)17(25)13(7-22)30-20/h4,6,13-14,17-20,22,24-27H,5,7H2,1-3H3/t13-,14-,17-,18+,19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWKLNXMSVVKCH-BQLFOJHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@H](C3)C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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